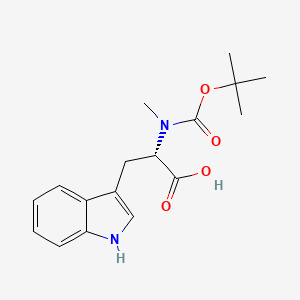

Boc-Nalpha-methyl-L-tryptophan

Description

Significance of Modified Amino Acids in Chemical Biology and Medicinal Chemistry Research

Modified amino acids, which are amino acids that have been chemically altered, are crucial in drug design and the development of therapeutic agents. fiveable.me These modifications can range from the addition of new functional groups to alterations of existing side chains, impacting their structure, function, and role in biological processes. fiveable.me By incorporating these modified residues into peptide-based drugs, researchers can enhance their binding affinity to biological targets and improve their pharmacokinetic profiles. fiveable.me This allows for the creation of more effective drugs with potentially fewer side effects. fiveable.me The ability to chemically modify amino acids provides scientists with new molecules that can serve as starting points for developing novel medical treatments, including antibiotics. bristol.ac.uk

Overview of N-Methylated Amino Acids and Their Impact on Peptide Conformation and Bioactivity

N-methylation, the addition of a methyl group to the nitrogen atom of a peptide bond, is a minimal yet powerful modification of amino acids and peptides. researchgate.netbenthamdirect.comnih.gov This alteration can significantly improve the pharmacokinetic properties of biologically active peptides. researchgate.netbenthamdirect.com Peptides containing N-methylated amino acids often exhibit increased stability against enzymatic degradation by proteases. researchgate.netbenthamdirect.comresearchgate.net

Furthermore, N-methylation influences the conformation of the peptide backbone, leading to the formation of stable secondary structures. researchgate.netbenthamdirect.com This conformational control is crucial for designing bioactive peptides and can enhance selectivity towards specific biological targets. nih.gov The inclusion of N-methylated amino acids has been shown to improve oral availability and metabolic stability of peptides, making them more suitable as drug candidates. researchgate.netnih.gov

Rationale for Boc-Protection in N-alpha-methyl-L-tryptophan Research

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino group of amino acids during peptide synthesis. cymitquimica.com Its primary function is to prevent unwanted reactions at the amino group while other chemical transformations are being carried out on the molecule. cymitquimica.com The Boc group is stable under most basic and nucleophilic conditions, allowing for selective reactions elsewhere in the molecule. organic-chemistry.org

This stability is particularly important in the synthesis of complex peptides where multiple reaction steps are required. chemimpex.com The Boc group can be readily removed under anhydrous acidic conditions, a process known as deprotection, to reveal the free amine for subsequent peptide bond formation. organic-chemistry.orgresearchgate.net This controlled protection and deprotection strategy is fundamental to modern peptide synthesis. organic-chemistry.org In the context of N-alpha-methyl-L-tryptophan, the Boc group ensures that the alpha-amino group remains unreactive during synthesis and modification of the tryptophan side chain or other parts of a peptide sequence.

Scope of Academic Inquiry into Boc-Nalpha-methyl-L-tryptophan: From Synthesis to Advanced Applications

Academic research on this compound encompasses a wide range of activities, from its chemical synthesis to its application in creating advanced therapeutic agents. The synthesis of this compound often starts from L-tryptophan, where the amino group is first protected with a Boc group. nih.gov Subsequent N-methylation of the indole (B1671886) nitrogen can then be performed. uky.edu

Researchers are actively exploring the use of this compound and other N-methylated amino acids in the development of novel peptide-based drugs. For instance, studies have shown that dipeptides containing Boc-protected tryptophan residues can exhibit broad-spectrum antibacterial activity and disrupt bacterial biofilms. nih.gov Furthermore, the incorporation of N-methylated amino acids is a key strategy in designing peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved therapeutic properties. researchgate.net

Physicochemical Properties of Boc-N-methyl-L-tryptophan

| Property | Value |

| CAS Number | 109927-44-8 |

| Molecular Formula | C17H22N2O4 |

| Molecular Weight | 318.37 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 140-142 °C |

Table compiled from search results. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQCIKDAEIMMEU-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141408-33-5 | |

| Record name | 2-{[(tert-butoxy)carbonyl](methyl)amino}-3-(1H-indol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for Boc Nalpha Methyl L Tryptophan

Strategies for N-Methylation of Tryptophan Residues

The introduction of a methyl group to the alpha-nitrogen of tryptophan can significantly alter the properties of peptides containing this modified amino acid. monash.edu N-methylation can increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and influence its conformation, all of which are critical factors for therapeutic applications. monash.edu Various synthetic strategies have been developed to achieve this modification.

Direct Alkylation Methodologies for N-alpha-Methylation

Direct alkylation involves the treatment of an Nα-protected tryptophan derivative with a methylating agent. A common approach utilizes a strong base to deprotonate the nitrogen, followed by reaction with a methyl halide, such as methyl iodide. monash.edu The choice of protecting group for the indole (B1671886) nitrogen is crucial to prevent side reactions at that position.

Another direct alkylation approach involves the use of phase-transfer catalysis. For instance, the alkylation of a Schiff base of L-tryptophan methyl ester with methyl iodide has been reported. researchgate.net This method allows for the synthesis of α-methylated tryptophan under milder conditions.

A newer, metal-free method for the late-stage C2 alkylation of tryptophan and tryptophan-containing peptides utilizes 1,3-dithianes. nih.gov This protocol demonstrates a broad substrate scope and high tolerance for reactive functional groups. nih.gov

Reductive Alkylation Protocols for N-alpha-Methylation

Reductive alkylation is a widely used method for N-methylation. hamptonresearch.com This two-step process typically involves the formation of a Schiff base (imine) between the amino group of tryptophan and an aldehyde, followed by reduction of the imine to the corresponding secondary amine. hamptonresearch.com

A common procedure involves reacting the Nα-deprotected amino acid or peptide with formaldehyde, followed by reduction with a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). google.com This method is compatible with solid-phase peptide synthesis (SPPS) and can be used for amino acids with various side chains, including those with protected or unprotected nucleophilic groups like arginine, methionine, cysteine, and tryptophan. google.com

The choice of a transient Nα-protecting group is critical for successful on-resin methylation. The 5-chlorodibenzosuberane (Dbs) group has proven effective as it is highly acid-labile, allowing for mild deprotection conditions compatible with Fmoc/tBu-based SPPS. google.com

Specialized Approaches Utilizing 5-Oxazolidinone (B12669149) Intermediates

A versatile and efficient strategy for the synthesis of N-methyl amino acids involves the use of 5-oxazolidinone intermediates. researchgate.netacs.org This method provides a unified approach for N-methylating all 20 common L-amino acids, including those with reactive side chains that require protection. acs.org

The process begins with the conversion of an α-amino acid into a 5-oxazolidinone. researchgate.net This intermediate can then be reductively ring-opened to yield the N-protected N-methyl amino acid. researchgate.net A one-pot procedure using triethylsilane/trifluoroacetic acid (TFA) has been developed for this purpose. researchgate.net This technique is applicable to the synthesis of N-Fmoc or N-Cbz protected N-methyl amino acids and has been extended to N-Boc protected versions under neutral hydrogenation conditions. researchgate.net

Enantioselective Synthesis of Chiral Tryptophan Derivatives

The stereochemistry of amino acids is crucial for their biological activity. Therefore, enantioselective synthesis methods are paramount for producing optically pure chiral tryptophan derivatives.

Chiral Pool Synthesis Approaches Utilizing L-Tryptophan as Precursor

Chiral pool synthesis leverages the existing chirality of natural L-tryptophan to create new, structurally related chiral molecules. This approach is often more straightforward than de novo asymmetric synthesis. L-tryptophan itself, or its derivatives like N-Boc-L-tryptophan methyl ester, can serve as the starting material. orgsyn.org

For example, a method for the direct C7 functionalization of tryptophan has been developed, starting from N-Boc-L-tryptophan methyl ester. orgsyn.org This allows for the introduction of various substituents at the 7-position of the indole ring while retaining the original stereochemistry of the α-carbon.

Asymmetric Synthesis Methodologies for N-Methylated Tryptophan Analogs

Asymmetric synthesis aims to create a specific stereoisomer from achiral or racemic starting materials. Several methodologies have been developed for the asymmetric synthesis of N-methylated tryptophan analogs.

One powerful technique is the use of chiral auxiliaries. The Schöllkopf chiral auxiliary, for instance, has been successfully employed in the stereoselective synthesis of unnatural S-amino acids, including fluorescent tryptophan analogs. acs.org This method involves the alkylation of a chiral glycine (B1666218) equivalent, leading to high diastereoselectivity. acs.org

Another approach utilizes chiral phase-transfer catalysts. The asymmetric alkylation of a Schiff base derived from glycine and a chiral catalyst can produce optically active tryptophan derivatives. For example, using O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as the catalyst has been shown to yield the desired product with good enantioselectivity.

Orthogonal Protecting Group Strategies

In the multistep synthesis of complex peptides and tryptophan derivatives like Boc-Nalpha-methyl-L-tryptophan, orthogonal protecting group strategies are fundamental. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling precise and controlled modifications at specific sites of a molecule. The functional groups of tryptophan that require protection include the alpha-amino group, the carboxyl group, and the indole nitrogen (N-in).

Implementation of Boc Protecting Group on the Alpha-Amino Function

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for the alpha-amino function of amino acids, including tryptophan, in peptide synthesis. Its primary advantage lies in its stability under a broad range of chemical conditions, particularly towards most nucleophiles and bases, which allows for selective reactions at other parts of the molecule. organic-chemistry.org This stability makes it compatible with orthogonal protection schemes where other protecting groups, such as the base-labile Fmoc group, might be used elsewhere. organic-chemistry.org

The introduction of the Boc group onto the tryptophan's alpha-amino group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgnih.gov This reaction can be performed efficiently under aqueous or anhydrous conditions. organic-chemistry.orgnih.gov A catalyst-free N-tert-butyloxycarbonylation of amines has also been demonstrated in water, offering a chemoselective method that avoids common side products.

The removal of the Boc group is accomplished under mild acidic conditions, most commonly using trifluoroacetic acid (TFA). This deprotection step exposes the free amino group, making it available for subsequent peptide bond formation or other chemical modifications. The ease of both its introduction and selective removal makes the Boc group a cornerstone of modern peptide synthesis.

Indole Nitrogen (N-in) Protection Strategies (e.g., Formyl, Boc) for Tryptophan Derivatives

Two commonly employed protecting groups for the indole nitrogen are the formyl (For) group and the tert-butoxycarbonyl (Boc) group.

Formyl (For) Group : In Boc-based synthesis strategies, tryptophan is often protected with a formyl group on the indole nitrogen (Boc-Trp(CHO)-OH). google.com This group effectively prevents the tert-butylation of the indole ring, a common side reaction during the acidolytic removal of other Boc groups. nih.gov The formyl group is stable under the conditions of peptide synthesis but can be removed during the final cleavage of the peptide from the resin, often with a base. google.com However, its use can be limited due to side reactions like the hydrogenation of the indole ring under certain conditions. nih.gov

Boc Group : The Boc group is also an effective protecting group for the indole nitrogen [Fmoc-Trp(Boc)-OH]. google.com It provides excellent protection against electrophilic attack and is stable during hydrogenation, a notable advantage over derivatives where both the alpha-amino and indole nitrogens are protected with Boc groups, as the latter can be partially destroyed by catalytic hydrogenation. google.com The N-in-Boc group can be cleaved under mild acidic conditions, such as with trifluoroacetic acid, upon completion of the peptide synthesis. google.com

The following table summarizes the characteristics of these indole nitrogen protecting groups.

Table 1: Comparison of Indole Nitrogen Protecting Groups for Tryptophan| Protecting Group | Common Protected Form | Key Advantage | Removal Conditions |

|---|---|---|---|

| Formyl (For) | Boc-Trp(For)-OH | Prevents indole tert-butylation during acidolysis. nih.gov | Base treatment during final cleavage. google.com |

| tert-Butoxycarbonyl (Boc) | Fmoc-Trp(Boc)-OH | Stable to hydrogenation; offers good protection against electrophiles. google.com | Mild acid (e.g., Trifluoroacetic Acid). google.com |

Carboxyl Group Protection in this compound Synthesis (e.g., Methyl Esters, Benzyl (B1604629) Esters)

Protecting the carboxylic acid functionality is a crucial step in peptide synthesis to prevent the carboxyl group from participating in undesired reactions while the amino group is being coupled. ddugu.ac.in This is typically achieved by converting the carboxylic acid into an ester. Methyl esters and benzyl esters are common choices for this purpose. ontosight.aigcwgandhinagar.com

Methyl Esters : Methyl esters can be formed by reacting the N-protected amino acid with methanol (B129727) in the presence of an acid catalyst like HCl. gcwgandhinagar.com They provide stable protection throughout the synthesis.

Benzyl Esters (Bzl) : Benzyl esters are particularly useful due to their removal conditions. The synthesis of Boc-L-tryptophan benzyl ester, for example, involves the reaction of L-tryptophan with Boc₂O, followed by esterification with benzyl alcohol. ontosight.ai A significant advantage of the benzyl group is that it can be removed by catalytic hydrogenation (H₂/Pd), often simultaneously with other protecting groups like the benzyloxycarbonyl (Z) group. google.comgcwgandhinagar.com This strategy is advantageous in syntheses where multiple protecting groups need to be cleaved in the final step. In some processes, the benzyl ester is used as a protecting group for the carboxylic acid during the introduction of the Fmoc group on the alpha-amino function. google.com

The selection between different ester protecting groups depends on their compatibility with the other protecting groups present in the molecule and the planned reaction sequence.

Table 2: Common Carboxyl Protecting Groups in Tryptophan Synthesis| Protecting Group | Structure | Method of Introduction | Method of Removal |

|---|---|---|---|

| Methyl Ester | -COOCH₃ | Reaction with methanol and acid catalyst. gcwgandhinagar.com | Saponification (base hydrolysis) |

| Benzyl Ester | -COOCH₂C₆H₅ | Esterification with benzyl alcohol. ontosight.ai | Catalytic hydrogenation (H₂/Pd). google.comgcwgandhinagar.com |

Palladium-Catalyzed Reactions in Tryptophan Derivatization and Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and they have been successfully applied to the derivatization of tryptophan. libretexts.org These reactions enable the introduction of a wide range of functional groups onto the tryptophan scaffold, which is essential for creating novel analogues with specific properties. nih.govru.nl

A key application is the palladium-catalyzed C-H activation and functionalization at the C2 position of the indole ring of tryptophan residues. nih.gov This approach allows for the direct synthetic modification of the natural amino acid. However, a significant challenge in these reactions is the deactivation of the palladium catalyst. Especially under conditions that use air as the oxidant in an aqueous solvent, inactive palladium(0) clusters can form, which necessitates the use of high catalyst loadings. nih.gov Current research is focused on developing more robust catalytic systems that can overcome this deactivation, thereby enhancing the sustainability and efficiency of the process. nih.gov

Palladium catalysts are also instrumental in cyclization reactions to form the indole ring itself. For instance, the Pd-catalyzed cyclization of aniline-containing acetylenic amino acids has been used to synthesize novel, optically active tryptophan analogues. nih.govru.nl The specific product formed can depend on factors such as the side chain length of the reaction precursor. nih.gov

Facile Multistep Synthesis of Ring-Substituted Tryptophan Building Blocks

The development of efficient synthetic routes to tryptophan derivatives with substitutions on the indole ring is of great interest for their application in peptide and combinatorial chemistry. thieme-connect.deresearchgate.net These "building blocks" allow for the creation of peptides with modified properties.

One facile two-step synthesis for producing ring-A disubstituted Boc- and Fmoc-protected L-tryptophan analogues has been reported. thieme-connect.deresearchgate.net This methodology utilizes a Fischer-indole synthesis as the key step, starting from appropriately substituted phenylhydrazines and an optically active, N,N-diprotected L-glutamic acid γ-aldehyde. thieme-connect.de A major advantage of this method is that it bypasses the need for a multistep stereoselective generation of the chiral carbon, a common requirement in other synthetic approaches. thieme-connect.de

Another effective method for generating a variety of 5- and 6-substituted tryptophan derivatives involves the acylation of an activated amino acid derived from L-serine. cam.ac.ukworktribe.com This chemical step is coupled with an enzymatic resolution, which allows for the production of enantiopure tryptophan analogues bearing a range of different substituents. cam.ac.uk Such methods provide valuable access to a diverse set of building blocks that are otherwise difficult to prepare. cam.ac.ukworktribe.com

Advanced Applications in Peptide Chemistry and Rational Design

Role of Boc-Nα-methyl-L-tryptophan as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis

Boc-Nα-methyl-L-tryptophan is an essential building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The "Boc" (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amine of the tryptophan residue. This protection is crucial to prevent unwanted side reactions during the sequential coupling of amino acids to form a peptide chain.

In Solid-Phase Peptide Synthesis (SPPS) , the peptide is assembled step-by-step while anchored to an insoluble resin support. The Boc protecting group is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. The use of Boc-protected amino acids was a foundational aspect of early SPPS methodologies and continues to be relevant in specific synthetic strategies. For instance, in the synthesis of peptides containing both arginine and tryptophan, using Fmoc-Trp(Boc)-OH can minimize side reactions where sulfonyl protecting groups from arginine might otherwise react with the tryptophan indole (B1671886) ring. peptide.com This approach leads to purer crude peptides and higher yields. peptide.com

In Solution-Phase Peptide Synthesis , the reactions occur in a homogenous solution. While this method can be more labor-intensive due to the need for purification after each step, it offers flexibility for large-scale synthesis and the preparation of complex peptides. Boc-Nα-methyl-L-tryptophan is readily employed in this technique, with its Boc group providing the necessary temporary protection of the α-amine during coupling reactions. The principles of protection, coupling, and deprotection are similar to SPPS, but the purification of intermediates is carried out by techniques like crystallization or chromatography. nih.gov

A key advantage of incorporating the Nα-methyl group is the modification of the peptide backbone. This methylation prevents the formation of a hydrogen bond at the amide nitrogen, which can significantly influence the peptide's conformation and properties.

Design and Synthesis of N-Methylated Peptide Analogs with Modulated Conformations

The synthesis of these N-methylated peptide analogs can be achieved through the incorporation of building blocks like Boc-Nα-methyl-L-tryptophan during standard peptide synthesis protocols. The availability of such building blocks has simplified the process of creating N-methylated peptide libraries for screening and optimization. nih.gov

Incorporation into Peptidomimetics and Constrained Peptide Architectures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and oral bioavailability. Boc-Nα-methyl-L-tryptophan is a valuable tool in the creation of peptidomimetics. The N-methylation of the peptide backbone is a common strategy to introduce non-natural modifications that can lead to more drug-like properties.

The ability to control the conformation of a peptide through N-methylation is a key aspect of rational drug design, allowing for the creation of potent and selective therapeutic agents.

Utility in Combinatorial Chemistry Libraries for Peptide Discovery

Combinatorial chemistry is a powerful technique for discovering new drug leads by synthesizing and screening large libraries of related compounds. Boc-Nα-methyl-L-tryptophan is a valuable component in the construction of combinatorial peptide libraries. thieme-connect.de The inclusion of N-methylated amino acids in these libraries introduces a greater degree of structural diversity, expanding the chemical space that can be explored.

By creating libraries of peptides with varying patterns of N-methylation, researchers can systematically investigate the impact of this modification on biological activity. This approach, often referred to as an "N-methyl scan," can help identify the specific positions within a peptide sequence where N-methylation is beneficial for activity, stability, or other desired properties. nih.gov The use of building blocks like Boc-Nα-methyl-L-tryptophan streamlines the synthesis of these libraries using automated peptide synthesizers. thieme-connect.de

While the ribosomal incorporation of N-methylated amino acids is challenging, their chemical synthesis and incorporation into peptide libraries offer a viable alternative for discovering novel peptide-based therapeutics. nih.gov

Impact on Peptide Stability and Resistance to Proteolytic Degradation

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body. nih.gov N-methylation of the peptide backbone is a well-established strategy to enhance the metabolic stability of peptides. nih.gov The N-methyl group can sterically hinder the approach of proteases, preventing them from cleaving the adjacent peptide bond.

The replacement of the amide proton with a methyl group disrupts the hydrogen bonding interactions that are often recognized by proteases. This modification can significantly increase the half-life of a peptide in biological fluids, making it a more viable drug candidate. While in some specific cases N-methylation might lead to a conformation that is more susceptible to cleavage, it generally improves resistance to proteolytic degradation. nih.gov

The strategic placement of N-methylated residues, such as those derived from Boc-Nα-methyl-L-tryptophan, can be guided by knowledge of the peptide's cleavage sites. By modifying these vulnerable positions, the peptide's stability can be dramatically improved, leading to enhanced therapeutic efficacy. nih.gov

Development of Novel Peptide Scaffolds Utilizing N-Methylated Tryptophan Residues

The unique properties of N-methylated tryptophan are being harnessed to develop novel peptide scaffolds with tailored functionalities. The tryptophan side chain itself, with its indole ring, can participate in important interactions with biological targets, including cation-π interactions and hydrophobic interactions. nih.govacs.org The N-methylation of the backbone adds another layer of control over the peptide's structure and properties.

Researchers are exploring the use of N-methylated tryptophan residues to create new peptide architectures with enhanced stability and specific binding properties. nih.gov These novel scaffolds can serve as templates for the design of a new generation of peptide-based drugs. For example, the incorporation of N-methylated tryptophan into cyclic peptides can lead to scaffolds with well-defined conformations and improved cell permeability.

The ability to fine-tune the properties of a peptide by incorporating N-methylated tryptophan opens up new avenues for the rational design of therapeutics for a wide range of diseases. sciencedaily.com

Strategic Integration of Boc Nalpha Methyl L Tryptophan into Complex Biomolecular Architectures

Chemical Ligation and Bioconjugation Strategies Involving Boc-Nα-methyl-L-tryptophan Derivatives

Chemical ligation and bioconjugation are powerful techniques for assembling large proteins from smaller synthetic peptides and for modifying proteins with specific functionalities. While strategies directly employing Boc-Nα-methyl-L-tryptophan derivatives are not extensively detailed in the provided search results, established methods for tryptophan ligation offer insights into potential applications.

Native Chemical Ligation (NCL) is a widely used method that involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine to form a native peptide bond. nih.govnih.gov To apply this to tryptophan, the tryptophan residue can be modified to contain a thiol group, enabling ligation at that site. For example, peptide ligation–desulfurization at 2-thiol tryptophan has been described. scispace.com

Another approach is the Pictet-Spengler reaction, which can be used for the N-terminal modification of peptides containing tryptophan. researchgate.net This reaction involves the condensation of an N-terminal tryptophan with an aldehyde to form a tetrahydro-β-carboline linkage. researchgate.net However, this method often requires acidic conditions that may not be compatible with all proteins. researchgate.net

For a derivative like Boc-Nα-methyl-L-tryptophan, its use in ligation strategies would likely first require the removal of the Boc protecting group to free the Nα-methylamino group for subsequent reactions. The Nα-methylation would prevent its direct participation in a standard peptide bond formation at the N-terminus through NCL. However, after incorporation into a peptide, the unique reactivity of the indole (B1671886) ring of the tryptophan side chain could be exploited for bioconjugation. For instance, selective modification of tryptophan residues using a photochemical process with electron-responsive N-carbamoylpyridinium salts has been reported. nih.gov

Self-Assembly of Amino Acid-Based Nanostructures Utilizing Tryptophan Derivatives

The self-assembly of amino acid-based molecules into well-defined nanostructures is a promising area of materials science, with potential applications in drug delivery and tissue engineering. rsc.orgnih.gov Tryptophan and its derivatives are particularly interesting building blocks for self-assembly due to the unique properties of the indole side chain, which can participate in hydrogen bonding and π-π stacking interactions. nih.govnih.gov

The Nα-Boc protection and Nα-methylation in Boc-Nα-methyl-L-tryptophan can significantly influence the self-assembly process. The bulky Boc group can affect the packing and secondary structure formation of the resulting peptides.

A notable example is the synthesis and self-assembly of amphiphilic BAB triblock copolymers of poly(Nα-Boc-L-tryptophan)-block-poly(ethylene glycol)-block-poly(Nα-Boc-L-tryptophan) (PBocLTrp-b-PEG-b-PBocLTrp). rsc.org These copolymers were synthesized by the ring-opening polymerization of Nα-Boc-L-tryptophan Nα-carboxy anhydride. rsc.org The study investigated the influence of the hydrophobic block length on the self-assembly behavior.

| Copolymer | Molecular Weight (Mn) | Hydrodynamic Size of Aggregates | Critical Micelle Concentration (CMC) | Observed Nanostructure |

|---|---|---|---|---|

| PBocLTrpx-b-PEG-b-PBocLTrpx | 5,000 - 17,000 | Increases with hydrophobic block length | Decreases with hydrophobic block length | Spherical micelles, with larger copolymers forming interconnected networks |

This table summarizes the findings on the self-assembly of PBocLTrp-b-PEG-b-PBocLTrp copolymers, showing a clear relationship between the length of the hydrophobic Boc-L-tryptophan block and the resulting nanostructures. rsc.org

Circular dichroism and infrared spectroscopy analyses revealed that the presence of the Boc-protected L-tryptophan leads to the preferential formation of α-helix secondary structures through hydrogen bonding. rsc.org This is significant because the formation of stable secondary structures could be exploited to control the release of encapsulated drugs. rsc.org Furthermore, the π-π interactions between the indole rings are believed to enhance the stabilization of drugs within the hydrophobic core of the micelles. rsc.org

The self-assembly of shorter peptides containing Boc-tryptophan has also been studied. For example, the tetrapeptide Boc-Trp-Leu-Trp-Leu-OMe self-assembles into discrete nanospheres at low concentrations, which then fuse into microspheres at higher concentrations. nih.gov The intrinsic fluorescence of the tryptophan residues is a useful tool to monitor this self-assembly process, as it gets quenched upon aromatic stacking of the indole rings. nih.gov

Mechanistic Elucidation and Computational Modeling of Boc Nalpha Methyl L Tryptophan Reactivity and Interactions

Investigation of Reaction Mechanisms in Chemical Transformations of N-Methylated Tryptophan Derivatives

The chemical behavior of N-methylated tryptophan derivatives is fundamentally influenced by the presence of the tert-butyloxycarbonyl (Boc) protecting group and the Nα-methyl group on the amino acid backbone. The Boc group is a widely used protecting group in peptide synthesis, valued for its stability under most basic and nucleophilic conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org

The synthesis of Boc-Nα-methyl-L-tryptophan itself involves the protection of the α-amino group of L-tryptophan. A common method is the reaction of L-tryptophan with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, such as in the presence of sodium hydroxide (B78521) in a water-dioxane mixture. nih.gov This reaction proceeds via nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of the Boc anhydride.

Further transformations often involve the indole (B1671886) nitrogen or the carboxylic acid group. For instance, alkylation of the indole nitrogen can be achieved after the α-amino group has been protected. nih.gov The presence of the Nα-methyl group introduces steric hindrance around the α-carbon, which can influence the rates and outcomes of subsequent reactions, such as peptide bond formation. This steric bulk is a critical factor in the design of peptidomimetics, as it can restrict conformational flexibility and enhance resistance to enzymatic degradation. nih.gov

Deprotection, or the removal of the Boc group, is a key step to liberate the free amine for further reactions. This is typically accomplished under strong acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govyoutube.com The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide, regenerating the primary amine. youtube.comyoutube.com Interestingly, thermal deprotection in the absence of an acid catalyst has also been demonstrated, particularly in continuous flow systems, offering a milder alternative that can sometimes allow for selective deprotection based on the chemical environment of the Boc group (e.g., aryl vs. alkyl N-Boc). nih.gov

Conformational Analysis of N-Methylated Tryptophan and its Oligopeptides

Conformational studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, reveal that N-methylation can induce specific secondary structures, such as turn-like conformations. nih.gov For example, in certain peptide sequences, the chemical shifts observed in NMR spectra for residues adjacent to an N-methylated amide bond suggest a localized structural collapse, which can be critical for receptor binding or inhibiting protein-protein interactions. nih.gov

In a comprehensive conformational analysis of an N-acetyl-L-tryptophan-N-methylamide model, it was found that the presence of the indole sidechain leads to unique conformational intricacies. researchgate.net Unlike other amino acids, tryptophan derivatives can populate a wider range of backbone conformations on the Ramachandran plot. The interaction between the bulky indole sidechain and the peptide backbone plays a crucial role in stabilizing these various conformers. researchgate.net Studies on peptides incorporating N-methylated residues have shown that this modification can be used to fine-tune the conformational landscape, potentially stabilizing an extended conformer or influencing the geometry of turns at the ends of the peptide chain. functmaterials.org.ua This ability to control conformation is a powerful tool in designing peptidomimetics with enhanced stability and specific biological activities. nih.govfunctmaterials.org.ua

Computational Chemistry Approaches (e.g., DFT/B3LYP) to Predict Reactivity and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the reactivity and energetic properties of molecules like Boc-Nα-methyl-L-tryptophan at an electronic level. The B3LYP hybrid functional combined with basis sets like 6-31G or 6-311++G(2d,p) is frequently used for these types of investigations. researchgate.netrsc.orgexplorationpub.com

These methods allow for the calculation of the potential energy surface of the molecule, identifying stable conformations (minima) and transition states for reactions. For N-acetyl-L-tryptophan-N-methylamide, a model for the tryptophan residue in a peptide, DFT calculations have successfully located the full set of low-energy conformers. researchgate.net Such studies reveal how intramolecular interactions, like those between the sidechain and the backbone, dictate the relative stabilities of different structures.

DFT calculations are also employed to predict reactivity. By analyzing the molecule's frontier molecular orbitals (HOMO and LUMO), researchers can identify regions susceptible to electrophilic or nucleophilic attack. epstem.net For instance, calculations can predict the energetics of radical formation on the tryptophan indole ring, a process relevant in the catalytic cycles of certain enzymes like peroxidases. nih.govresearchgate.net Furthermore, computational methods can elucidate reaction mechanisms, such as the radical-induced cleavage of the Cα–Cβ bond in tryptophan radicals, by mapping the potential energy surface of the transformation. rsc.org These theoretical insights are invaluable for interpreting experimental results and for the rational design of new tryptophan derivatives with specific chemical or biological properties. functmaterials.org.ua

Mechanistic Studies of Tryptophan Analog Metabolism in Biochemical Pathways

N-methylated tryptophan analogs serve as valuable probes for dissecting the two major metabolic fates of tryptophan in the body: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. Their modified structures lead to unique interactions with the key enzymes that govern these routes.

Interactions with Tryptophan Hydroxylase (TPH) and Serotonin Synthesis Pathways

The synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is initiated by the enzyme tryptophan hydroxylase (TPH), which catalyzes the conversion of tryptophan to 5-hydroxytryptophan. genome.jp This is the rate-limiting step in the pathway. The availability of tryptophan and the activity of TPH are critical regulators of serotonin production. rsc.org

Alpha-methyl-L-tryptophan (α-MTP), a closely related analog, acts as a substrate for the enzymes in the serotonin pathway. achemblock.com It is converted by TPH and the subsequent enzyme, aromatic amino acid decarboxylase (AADC), into α-methyl-serotonin. researchgate.net A key feature of α-methyl-serotonin is its resistance to degradation by monoamine oxidase (MAO), the enzyme that normally breaks down serotonin. researchgate.net This resistance leads to its accumulation, or "trapping," within serotonergic neurons. This principle is exploited in medical imaging, where radiolabeled α-[¹¹C]methyl-L-tryptophan is used in Positron Emission Tomography (PET) to measure the serotonin synthesis capacity in the brain. organic-chemistry.orgresearchgate.net The rate of tracer trapping is proportional to the rate of serotonin synthesis. ontosight.ai Studies using this technique have revealed regional differences in serotonin synthesis in the human brain and potential gender-related variations. researchgate.net The methylation on the α-carbon, as in α-MTP, is crucial for this application, as it prevents the analog from being incorporated into proteins, a fate that would confound the imaging results if natural tryptophan were used. orgsyn.org

Modulatory Effects on Indoleamine 2,3-Dioxygenase (IDO) Activity and the Kynurenine Pathway

The vast majority of dietary tryptophan, approximately 95%, is metabolized through the kynurenine pathway. nih.govnih.gov The first and rate-limiting step of this pathway is catalyzed by either tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO), which is expressed in many other tissues and is often induced by inflammation. nih.govnih.gov IDO-mediated tryptophan depletion is a significant mechanism of immune suppression, making it a key target in cancer immunotherapy.

N-methylated tryptophan derivatives, particularly 1-methyl-tryptophan (1-MT), are well-known modulators of IDO. Both the L- and D-stereoisomers of 1-MT have been studied as inhibitors of IDO1, with ongoing debate about which isomer possesses superior antitumor potential. nih.gov The inhibition of IDO by 1-MT blocks the conversion of tryptophan to N-formylkynurenine, thereby preventing the immunosuppressive effects of tryptophan depletion and the accumulation of downstream kynurenine metabolites. nih.gov This modulation can restore T-cell function in the tumor microenvironment. The kynurenine to tryptophan ratio is often used as a biomarker for IDO activity. nih.gov The development of radiolabeled versions of 1-MT, such as ¹¹C-L-1MTrp and ¹¹C-D-1MTrp, allows for the in vivo pharmacokinetic imaging of these checkpoint inhibitors, aiding in the development of more effective cancer immunotherapies. nih.gov

| Pathway | Key Enzyme | Effect of Methylated Analog | Analog Example |

| Serotonin Synthesis | Tryptophan Hydroxylase (TPH) | Substrate, leads to trapping | α-methyl-L-tryptophan |

| Kynurenine Pathway | Indoleamine 2,3-Dioxygenase (IDO) | Inhibition | 1-methyl-tryptophan (1-MT) |

Mechanisms of Trapping and Retention of Labeled Tryptophan Analogs within Biological Matrices

The utility of radiolabeled tryptophan analogs, such as α-[¹¹C]methyl-L-tryptophan (¹¹C-AMT), in PET imaging hinges on their specific trapping and retention within target cells. The mechanism of this retention is directly linked to their metabolic processing.

For ¹¹C-AMT, the trapping mechanism in serotonergic neurons is a multi-step process. First, the tracer is transported into the brain and then into the neuron. Inside the neuron, it is metabolized by the serotonin synthesis enzymes, TPH and AADC, to form α-[¹¹C]methyl-serotonin. researchgate.net This metabolic product, unlike natural serotonin, is not a substrate for monoamine oxidase (MAO), the enzyme responsible for neurotransmitter degradation. orgsyn.org Consequently, α-[¹¹C]methyl-serotonin is effectively trapped and accumulates within the neuron, with its radioactive signal being proportional to the synthetic activity of the pathway. researchgate.netontosight.ai This "metabolic trapping" provides a clear signal for imaging that is distinct from simple amino acid uptake or protein synthesis. orgsyn.org

In other contexts, such as in tumors, the increased uptake of ¹¹C-AMT can be driven by the upregulation of the kynurenine pathway. achemblock.com The induction of IDO1 by inflammatory signals within the tumor leads to increased tryptophan metabolism. Labeled analogs like ¹¹C-AMT can be transported into these cells and metabolized, leading to their retention and allowing for the visualization of regions with high IDO1 activity. achemblock.com Similarly, the retention of labeled IDO inhibitors like ¹¹C-1-methyl-tryptophan is related to their specific binding to the IDO enzyme, allowing for the imaging of the inhibitor's distribution and target engagement. nih.gov

Understanding Molecular Interactions of N-Methylated Tryptophan in Protein Environments

The introduction of a methyl group at the alpha-nitrogen (Nα) of tryptophan, an aromatic amino acid, significantly alters its physicochemical properties and, consequently, its interactions within a protein environment. This modification, particularly when the amino acid is further protected by a tert-butyloxycarbonyl (Boc) group as in Boc-Nα-methyl-L-tryptophan, presents unique considerations for molecular interactions due to changes in hydrogen bonding capacity, steric hindrance, and conformational preferences. While direct computational studies on proteins incorporating Boc-Nα-methyl-L-tryptophan are limited, a broader understanding can be gleaned from computational and experimental studies on N-methylated peptides and tryptophan analogs.

N-methylation of the peptide backbone is a critical modification that influences the biological activity and pharmacokinetic properties of peptides. This is primarily because the substitution of an amide proton with a methyl group eliminates the hydrogen-bond donating capability of the backbone nitrogen. This seemingly simple alteration can have profound effects on the peptide's secondary structure and its ability to interact with protein targets. The loss of a hydrogen bond donor can disrupt or alter intramolecular hydrogen bonding networks, which are crucial for stabilizing secondary structures like alpha-helices and beta-sheets.

From a computational modeling perspective, the study of N-methylated amino acids requires careful parameterization of the force fields used in molecular dynamics (MD) simulations. These simulations are powerful tools for exploring the conformational landscape of peptides and proteins and for calculating the energetic contributions of various interactions. The accuracy of MD simulations is heavily dependent on the quality of the force field parameters, which describe the potential energy of the system as a function of its atomic coordinates. For non-standard amino acids like N-methylated tryptophan, these parameters must be carefully derived, often through quantum mechanical calculations, to accurately model their behavior.

The molecular interactions of the tryptophan indole ring are diverse and include hydrophobic interactions, cation-π interactions, and hydrogen bonding (via the indole nitrogen). Methylation at the alpha-nitrogen primarily affects the backbone interactions, but by influencing the backbone conformation, it can indirectly affect the presentation of the indole side chain and its interactions. For instance, a change in the backbone dihedral angles could position the indole ring in a more or less favorable orientation for a cation-π interaction with a nearby lysine (B10760008) or arginine residue.

To provide a more quantitative understanding of these interactions, detailed computational studies, such as molecular dynamics simulations coupled with free energy calculations, would be necessary. Such studies would allow for the dissection of the various energetic contributions to binding, including electrostatic, van der Waals, and solvation effects. The tables below conceptualize the type of data that would be generated from such computational analyses, illustrating the potential impact of Nα-methylation on the interaction energies and conformational dynamics of a tryptophan-containing peptide within a protein binding site.

Table 1: Hypothetical Interaction Energy Contributions of a Tryptophan-Containing Peptide and its N-Methylated Analog in a Protein Binding Site (kcal/mol)

| Interaction Type | Tryptophan Peptide | Nα-Methyl-Tryptophan Peptide |

| Van der Waals | -45.2 | -48.5 |

| Electrostatic | -25.8 | -20.1 |

| Cation-π | -5.1 | -4.8 |

| Hydrogen Bonds (Backbone) | -8.5 | -1.2 |

| Solvation Energy | 35.4 | 30.7 |

| Total Binding Energy | -49.2 | -43.9 |

This table presents hypothetical data to illustrate the expected changes in interaction energies upon Nα-methylation. The decrease in electrostatic and hydrogen bonding contributions for the N-methylated peptide is a direct consequence of the loss of the amide proton. The change in van der Waals and solvation energies reflects the altered shape and hydrophobicity.

Table 2: Conformational Analysis of a Tryptophan Residue and its N-Methylated Analog from a Molecular Dynamics Simulation

| Parameter | Tryptophan | Nα-Methyl-Tryptophan |

| Backbone Dihedral Angles (φ, ψ) | ||

| Predominant Conformation | β-sheet (-120°, 120°) | Extended (-150°, 150°) |

| Population of cis-peptide bond | <1% | ~15% |

| Side Chain Dihedral Angle (χ1) | ||

| Most Populated Rotamer | -60° | 180° |

| Solvent Accessible Surface Area (Ų) | ||

| Indole Ring | 85 | 95 |

| Backbone | 25 | 18 |

This table illustrates how Nα-methylation can shift the conformational landscape of a tryptophan residue. The increased population of the cis-peptide bond and the altered predominant backbone and side-chain conformations are notable. The changes in solvent accessible surface area reflect the altered packing and exposure of different parts of the residue to the solvent.

Cutting Edge Analytical and Spectroscopic Characterization Techniques for Boc Nalpha Methyl L Tryptophan

High-Performance Liquid Chromatography (HPLC) for Purification and Analytical Resolution

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the purification and analytical assessment of Boc-Nα-methyl-L-tryptophan. Its versatility allows for the separation of the target compound from reaction byproducts, unreacted starting materials, and other impurities with high resolution.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of Boc-protected amino acids. researchgate.net The nonpolar nature of the Boc group contributes to a strong interaction with the hydrophobic stationary phase, typically C18- or C8-bonded silica. The elution of Boc-Nα-methyl-L-tryptophan is modulated by the composition of the mobile phase, which usually consists of an aqueous component and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com For instance, a gradient elution starting with a lower concentration of the organic modifier and gradually increasing it allows for the effective separation of compounds with varying polarities.

Chiral HPLC is particularly crucial for resolving the enantiomers of N-blocked amino acids. sigmaaldrich.com The use of chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin and ristocetin (B1679390) A, has proven effective for the chiral separation of a wide range of N-Boc amino acids. sigmaaldrich.com These separations are typically achieved using either reversed-phase or polar organic modes, with mobile phases that are compatible with mass spectrometry, such as those containing volatile buffers like ammonium (B1175870) trifluoroacetate. sigmaaldrich.com Another approach involves the use of Cinchona alkaloid-based zwitterionic CSPs, which have demonstrated efficient enantiomeric separation of tryptophan derivatives. nih.gov

The purification of Boc-Nα-methyl-L-tryptophan often involves preparative HPLC, where larger columns and higher flow rates are used to isolate the compound in sufficient quantities for further studies. The purity of the collected fractions can be readily assessed by analytical HPLC, with detection commonly performed using UV absorbance, typically at wavelengths around 220 nm and 280 nm, corresponding to the peptide bond and the indole (B1671886) ring of the tryptophan moiety, respectively. phenomenex.com

Table 1: Exemplary HPLC Parameters for the Analysis of Boc-Protected Tryptophan Derivatives

| Parameter | Description | Reference |

| Column | Lux 5 µm Cellulose-2, Lux 5 µm Cellulose-3 | phenomenex.com |

| Mobile Phase | 0.1% Trifluoroacetic Acid in Acetonitrile/Water or 0.1% Formic Acid in Methanol/Water | phenomenex.com |

| Detection | UV at 220 nm | phenomenex.com |

| Flow Rate | 1.0 mL/min (Isocratic) | phenomenex.com |

| Temperature | Ambient | phenomenex.com |

Mass Spectrometry-Based Characterization (LC-MS, MS/MS, FTICR MS)

Mass spectrometry (MS) is an indispensable tool for the characterization of Boc-Nα-methyl-L-tryptophan, providing accurate molecular weight determination and structural information. When coupled with liquid chromatography (LC-MS), it offers a powerful platform for the analysis of complex mixtures and the definitive identification of the target compound.

Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of Boc-protected amino acids, as it minimizes fragmentation and preserves the molecular ion. acs.org In positive ion mode, Boc-Nα-methyl-L-tryptophan can be readily detected as its protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The accurate mass measurement capabilities of high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS) or Orbitrap-based instruments, allow for the unambiguous determination of the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) provides valuable structural insights by inducing fragmentation of the precursor ion and analyzing the resulting product ions. The fragmentation pattern of Boc-Nα-methyl-L-tryptophan can reveal characteristic losses, such as the loss of the Boc group (100 Da) or the cleavage of the amino acid side chain, which helps to confirm its identity. This technique is particularly useful for distinguishing between isomers and for the structural elucidation of unknown impurities or degradation products.

Derivatization Strategies for Enhanced Mass Spectrometric Detection

While Boc-Nα-methyl-L-tryptophan can be analyzed directly by mass spectrometry, derivatization strategies can be employed to enhance its detection sensitivity and improve its chromatographic behavior. numberanalytics.com Derivatization involves chemically modifying the analyte to introduce a group that is more readily ionized or that imparts better separation properties.

For amino acids in general, derivatization with reagents that introduce a permanently charged moiety, such as a quaternary amine, can significantly increase ionization efficiency in ESI-MS. acs.org For instance, derivatization with N-alkylnicotinic acid N-hydroxysuccinimide esters has been shown to increase MS detection sensitivity by several folds. acs.orgnih.gov Other derivatization approaches for amino acids include reaction with o-phthaldialdehyde (OPA), which generates highly fluorescent derivatives suitable for both fluorescence and MS detection. nih.gov While these methods are generally applied to free amino acids, they can be adapted for N-protected derivatives under specific conditions. However, it is important to note that the Boc protecting group itself enhances the hydrophobicity of the molecule, which can already lead to improved retention in reversed-phase chromatography.

Fluorescence Spectroscopy for Probing Conformation and Environment of Tryptophan Analogs

The intrinsic fluorescence of the tryptophan indole ring makes fluorescence spectroscopy a powerful, non-invasive technique for studying the local environment and conformation of Boc-Nα-methyl-L-tryptophan and its derivatives. nih.gov The photophysical properties of tryptophan, including its fluorescence quantum yield and the position of its emission maximum, are highly sensitive to the polarity of its surroundings. mdpi.combiosynth.com

In a polar solvent like water, the fluorescence emission maximum of tryptophan is typically around 350 nm. biosynth.comatlantis-press.com When the tryptophan residue is in a more nonpolar or hydrophobic environment, a blue shift (a shift to shorter wavelengths) in the emission maximum is observed, accompanied by an increase in fluorescence intensity. researchgate.net This sensitivity allows fluorescence spectroscopy to be used to probe the binding of Boc-Nα-methyl-L-tryptophan to other molecules or its incorporation into larger structures like peptides.

Steady-State and Time-Resolved Fluorescence Investigations

Both steady-state and time-resolved fluorescence techniques provide valuable information about Boc-Nα-methyl-L-tryptophan.

Steady-state fluorescence measurements involve exciting the sample at a fixed wavelength and recording the resulting emission spectrum. From this, the emission maximum (λem), fluorescence intensity, and quantum yield can be determined. nih.gov Changes in these parameters can indicate alterations in the local environment of the tryptophan moiety. For example, the binding of a ligand to a peptide containing Boc-Nα-methyl-L-tryptophan might shield the indole ring from the solvent, leading to a blue shift and an increase in fluorescence intensity.

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. nih.gov The fluorescence lifetime (τ) is a characteristic property of a fluorophore and is also sensitive to its environment. nih.gov For tryptophan in an aqueous solution, the fluorescence decay is often described by a double-exponential model, with two lifetime components. mdpi.com Changes in these lifetimes can provide insights into dynamic processes such as quenching, energy transfer, and conformational changes. researchgate.netnih.gov

Table 2: Typical Fluorescence Properties of Tryptophan and its Analogs

| Property | Typical Value/Observation | Significance | Reference |

| Excitation Maximum (λex) | ~280 nm | Corresponds to the indole ring absorption. | atlantis-press.com |

| Emission Maximum (λem) | ~350 nm in water | Sensitive to the polarity of the local environment; blue-shifts in nonpolar environments. | biosynth.com |

| Quantum Yield (ΦF) | ~0.12 in water | Can be influenced by quenching and the local environment. | omlc.org |

| Fluorescence Lifetime (τ) | Biexponential decay in water (e.g., ~3.1 ns and ~0.5 ns) | Provides information on the different conformational states or environments of the fluorophore. | mdpi.com |

Applications of Tryptophan-Based Fluorophores in Spectroscopic Assays

The intrinsic fluorescence of the tryptophan moiety in Boc-Nα-methyl-L-tryptophan allows it to be used as a natural fluorescent probe in various spectroscopic assays. nih.gov For example, it can be used to monitor protein folding and unfolding, as the fluorescence properties of tryptophan residues change significantly as they move from the exterior to the interior of a protein. biosynth.com

Furthermore, tryptophan and its analogs can act as donors in Förster Resonance Energy Transfer (FRET) experiments. nih.gov FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. If a suitable acceptor molecule is brought into close proximity (typically within 10 nm) of the tryptophan residue, energy can be transferred from the excited tryptophan (donor) to the acceptor, leading to quenching of the tryptophan fluorescence and emission from the acceptor. This phenomenon can be used to measure distances and study binding events in biological systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of Boc-Nα-methyl-L-tryptophan and its more complex derivatives at the atomic level. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the connectivity of atoms, their spatial arrangement, and the dynamic properties of the molecule.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule, as well as their chemical environment. For Boc-Nα-methyl-L-tryptophan, characteristic signals would be observed for the protons of the Boc group (a singlet around 1.4 ppm), the N-methyl group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the indole ring. rsc.orgresearchgate.net The chemical shifts and coupling constants of these protons can be used to confirm the structure of the molecule and to study its conformation in solution.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Boc-Nα-methyl-L-tryptophan will give rise to a distinct signal in the ¹³C NMR spectrum. nih.govrsc.org The chemical shifts of the carbon atoms are sensitive to their local electronic environment and can be used to identify the different functional groups present in the molecule, including the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the indole ring, and the aliphatic carbons.

For more complex derivatives of Boc-Nα-methyl-L-tryptophan, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These experiments allow for the establishment of correlations between different nuclei in the molecule, which is essential for the unambiguous assignment of all proton and carbon signals and for the complete structural elucidation of the compound.

Development of Novel Optical Biomarkers and Tracers Based on Modified Tryptophans for Research Applications

The intrinsic fluorescence of tryptophan has long been a valuable tool in protein chemistry. However, the development of modified tryptophan analogs, including Boc-Nalpha-methyl-L-tryptophan, has opened new frontiers in the creation of sophisticated optical biomarkers and tracers for a wide array of research applications. These synthetic analogs can be designed to possess unique photophysical properties, such as altered absorption and emission spectra, which allow for more precise and targeted investigations of biological processes.

One of the key applications of modified tryptophans is in the study of protein structure and conformational changes. By biosynthetically incorporating a tryptophan analog with a red-shifted fluorescence spectrum into a protein, researchers can selectively excite and monitor that specific residue, even in the presence of multiple native tryptophan residues. nih.gov This strategy minimizes interference from the protein's natural fluorescence background, enabling clearer insights into localized environmental changes. For instance, analogs can be used as donors in Förster Resonance Energy Transfer (FRET) pairs to measure distances and track dynamic events within or between proteins. nih.gov

Modified tryptophans are also engineered to act as sensitive fluorescent reporters for specific biological events. A notable example is the development of carbazole-derived α-amino acids that structurally mimic tryptophan. rsc.org These mimics can be incorporated into peptides and used to monitor protein-protein interactions. The fluorescence properties of the carbazole (B46965) moiety can change upon binding, providing a direct readout of the association event. rsc.org This approach avoids the use of large, potentially disruptive fluorescent dyes, offering a more subtle and structurally integrated probe. rsc.org

Furthermore, isotopically labeled and modified tryptophan analogs, such as α-[¹¹C]-methyl-L-tryptophan (AMT), serve as powerful tracers in positron emission tomography (PET) imaging. nih.gov AMT is a substrate for the enzyme tryptophan hydroxylase and is used to trace the serotonin (B10506) pathway in the brain. nih.gov Its accumulation can pinpoint regions of altered metabolic activity, making it a valuable biomarker for localizing epileptogenic foci in patients with conditions like tuberous sclerosis complex. nih.gov The specificity of such tracers is exceptionally high, providing crucial diagnostic information that may not be visible with other imaging modalities. nih.gov

The table below summarizes key modified tryptophan analogs and their applications as optical biomarkers and tracers.

| Modified Tryptophan Analog | Key Feature | Research Application |

| Tryptophan Analogs with Red-Shifted Spectra | Unique photophysical properties distinct from native tryptophan. nih.gov | Serve as FRET donors to study protein conformational changes and electrostatics. nih.gov |

| Carbazole-derived α-amino acids | Structurally mimic L-tryptophan and possess strong fluorescence. rsc.org | Act as fluorescent reporters for protein-protein binding interactions. rsc.org |

| 7-azatryptophan & 5-hydroxytryptophan | Red-shifted absorption spectrum. nih.gov | Allow for selective excitation and monitoring of proteins in a high tryptophan background or in the presence of nucleic acids. nih.gov |

| α-[¹¹C]-methyl-L-tryptophan (AMT) | PET tracer that is a substrate for tryptophan hydroxylase. nih.govnih.gov | Pinpoints epileptic foci in the brain by revealing areas of increased uptake. nih.gov |

Spectroscopic Monitoring of Enzymatic Reactions Involving Tryptophan Analogs

Spectroscopic techniques are indispensable for elucidating the mechanisms of enzymatic reactions. The use of tryptophan analogs as substrates or quasisubstrates provides a powerful lens through which to view these complex processes in real-time. By observing changes in absorbance and fluorescence, researchers can trap and characterize transient intermediates, providing a step-by-step view of the catalytic cycle.

The enzyme tryptophanase, which catalyzes the degradation of tryptophan, has been studied extensively using various tryptophan analogs. nih.gov When tryptophanase interacts with certain substrate analogs, such as β-phenylserine and threonine, distinct changes in its absorption and circular dichroism (CD) spectra are observed. These spectral shifts indicate the formation of an external coenzyme-substrate aldimine, which then slowly converts to a keto acid. nih.gov The use of a novel analog, oxindolyl-L-alanine, with tryptophanase leads to the formation of an intense, narrow absorption band at 504 nm, which is characteristic of a quinonoid intermediate, a key species in the reaction pathway. nih.gov

Similarly, the synthesis of tryptophan analogs can be monitored spectroscopically. The enzyme TrpB, from thermophilic organisms, can synthesize a variety of tryptophan analogs from serine and the corresponding indole analog. acs.org The active electrophilic species in this reaction, the amino-acrylate, is formed and remains within the enzyme's active site. acs.org Spectroscopic methods can be used to monitor the formation and consumption of this intermediate, providing insights into the enzyme's substrate specificity and catalytic efficiency. This has been particularly useful in the directed evolution of TrpB to create variants capable of synthesizing previously inaccessible tryptophan analogs. acs.org

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful, non-optical method for studying enzyme intermediates at atomic resolution. By using isotopically labeled substrates and enzymes, researchers can obtain detailed structural information about the enzyme active site during catalysis. This has been applied to tryptophan synthase, revealing the precise chemical environment of reaction intermediates. escholarship.org

The table below details the spectroscopic techniques and the information they provide in the study of enzymatic reactions with tryptophan analogs.

| Spectroscopic Technique | Enzyme System | Tryptophan Analog Example | Information Gained |

| Absorption and Circular Dichroism (CD) Spectroscopy | Tryptophanase from Escherichia coli nih.gov | Oxindolyl-L-alanine, β-phenylserine nih.gov | Detection and characterization of enzyme-quasisubstrate complexes and quinonoid intermediates. nih.gov |

| UV-Visible Spectroscopy | TrpB from Pyrococcus furiosus and Thermotoga maritima acs.org | Various indole analogs (e.g., nitroindoles) acs.org | Monitoring the formation of the amino-acrylate intermediate to understand substrate scope and reaction efficiency. acs.org |

| Solid-State Nuclear Magnetic Resonance (NMR) | Tryptophan Synthase escholarship.org | Isotopically labeled L-Serine (reacts with indole) | Provides atomic-resolution structural details of enzymatic intermediates within the active site. escholarship.org |

Future Prospects and Emerging Research Trajectories for N Methylated Tryptophan Derivatives

Development of Next-Generation Synthetic Methodologies for Enantioenriched Derivatives

The synthesis of N-methylated amino acids presents unique challenges, often requiring complex procedures and leading to potential side reactions. krisp.org.za Consequently, a significant area of research is focused on developing more efficient and stereoselective synthetic methods for producing enantioenriched N-methylated tryptophan derivatives. Current strategies often rely on either enzymatic or chemical approaches. rsc.org Enzymatic methods, such as those using N-acylase or tryptophanase, offer high selectivity but can be limited by substrate scope and reaction conditions. rsc.orgnih.gov

Chemical syntheses have utilized various chiral auxiliaries and catalytic systems to achieve enantioselectivity. rsc.org For instance, Reisman and coworkers developed a tandem Friedel–Crafts conjugate addition/asymmetric protonation reaction catalyzed by a BINOL·SnCl₄ complex to produce tryptophan derivatives with high enantioselectivity. acs.org Another approach involves the β-C(sp³)-H activation of alanine (B10760859) derivatives to couple with substituted indoles, providing access to N-methylated tryptophan derivatives. chim.it Future advancements will likely focus on the development of novel catalysts with higher efficiency and broader substrate compatibility, as well as the optimization of enzymatic routes for industrial-scale production. The overarching goal is to create more accessible and versatile synthetic toolboxes for the routine incorporation of these valuable building blocks into complex molecules. krisp.org.zaacs.org

Expanded Applications in Macrocyclic Peptide Chemistry and Drug Discovery Platforms

N-methylation is a key strategy for improving the drug-like properties of peptides, including their metabolic stability and oral bioavailability. researchgate.netnih.gov The introduction of an N-methyl group on the peptide backbone can restrict conformational flexibility and shield against enzymatic degradation. researchgate.net This is particularly relevant for macrocyclic peptides, a class of molecules that has gained significant attention for their ability to target challenging protein-protein interactions. rsc.org

The incorporation of Boc-Nα-methyl-L-tryptophan and other N-methylated amino acids into macrocyclic scaffolds can have a profound impact on their biological activity and pharmacokinetic profiles. nih.gov For example, multiple N-methylation of a cyclic hexapeptide integrin antagonist was shown to increase its selectivity for different integrin subtypes, demonstrating the utility of this modification in fine-tuning the bioactive conformation of peptides. nih.gov Future research will continue to explore the systematic N-methylation of diverse peptide scaffolds to generate libraries of compounds with enhanced therapeutic potential. nih.govnih.gov This "N-methyl scanning" approach, combined with advanced screening platforms, will accelerate the discovery of novel peptide-based drugs with improved efficacy and oral availability. nih.gov

Integration into Advanced Bio-Imaging Probes and Sensing Systems (mechanistic focus)

Tryptophan's intrinsic fluorescence is highly sensitive to its local environment, making it a valuable natural probe for studying protein structure and dynamics. nih.govacs.org The fluorescence emission of tryptophan can shift in wavelength and intensity based on the polarity of its surroundings and its interactions with quenching agents. nih.govresearchgate.net N-methylation can further modulate these photophysical properties. For instance, N-methylated 4- and 7-azaindoles exhibit more intense fluorescence and retain the characteristic red-shift of their parent compounds. nih.gov

These unique spectral properties make N-methylated tryptophan derivatives attractive candidates for the development of advanced bio-imaging probes and sensing systems. By incorporating these modified amino acids into peptides or other biomolecules, researchers can create probes that report on specific binding events or conformational changes with high sensitivity. nih.gov The mechanism behind the fluorescence changes often involves alterations in the excited-state dipole moment of the indole (B1671886) ring and its interactions with the local environment. nih.govacs.org Future work will focus on the rational design of N-methylated tryptophan-based fluorophores with tailored photophysical properties for specific applications, such as FRET (Förster Resonance Energy Transfer) pairs for measuring molecular distances and sensors for detecting specific analytes in complex biological milieu. nih.gov

Elucidation of Broader Mechanistic Roles in Cellular Pathways Beyond Established Models

Protein methylation is a fundamental post-translational modification that plays a crucial role in regulating a wide array of cellular processes, including gene expression, signal transduction, and protein stability. numberanalytics.combiotech-spain.comlongdom.org While the roles of lysine (B10760008) and arginine methylation are well-established, the functional significance of N-methylation on other amino acids, including tryptophan, is an emerging area of investigation.

Tryptophan itself is a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin. youtube.comyoutube.com The metabolic fate of tryptophan is tightly regulated, with a significant portion being catabolized through the kynurenine (B1673888) pathway, a process that can be influenced by stress and immune responses. youtube.com The introduction of a methyl group on the tryptophan indole ring or its α-amino group could potentially alter its entry into these pathways, thereby modulating cellular signaling and metabolism. For example, the enzyme N-methyltransferase is responsible for the double methylation that converts AMI (3-aminomethylindole) into gramine (B1672134) in barley, a toxic alkaloid derived from tryptophan. mdpi.com Future research will aim to uncover novel enzymes responsible for tryptophan N-methylation in various organisms and elucidate the downstream functional consequences of this modification on cellular pathways, potentially revealing new regulatory mechanisms and therapeutic targets. biotech-spain.comlongdom.org

Computational Design and Predictive Modeling of N-Methylated Tryptophan-Containing Biomacromolecules

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for understanding the structure, dynamics, and function of biomacromolecules. nih.govyoutube.comyoutube.com Accurately modeling N-methylated peptides, however, presents a significant challenge due to the need for precise force field parameters that can capture the conformational effects of N-methylation. rsc.orgnih.gov

The development of specialized force fields, such as Forcefield_NCAA and residue-specific force fields (RSFF), is crucial for the accurate simulation of N-methylated peptides. rsc.orgresearchgate.netacs.org These force fields are parameterized using quantum mechanical calculations and experimental data to provide a more realistic description of the potential energy surface. rsc.orgnih.gov Recent studies have shown that with appropriate force fields and enhanced sampling methods, it is possible to accurately predict the structures of N-methylated cyclic peptides. rsc.orgnih.gov

Future efforts in this area will focus on further refining these force fields and developing predictive models that can guide the de novo design of N-methylated tryptophan-containing biomacromolecules with desired properties. rsc.orgacs.orgmdpi.com This includes predicting the impact of N-methylation on peptide conformation, receptor binding affinity, and membrane permeability, thereby accelerating the rational design of new peptide-based therapeutics. nih.govnih.gov

Q & A